molecular formula C16H25NO3 B5289158 N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide

N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide

Cat. No.: B5289158
M. Wt: 279.37 g/mol
InChI Key: QOJWLUFXVOMYHG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide is a chemical compound that belongs to the class of carboxylic acid amides. It is known for its applications in various fields, including flavoring agents and potential medicinal uses. The compound is characterized by its unique structure, which includes a benzamide core substituted with dimethylpentyl and dimethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with 2,4-dimethylpentan-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, where substituents can be introduced at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For instance, its cooling effect is attributed to the activation of transient receptor potential (TRP) channels, which are involved in sensory perception.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethylpentan-3-yl)benzamide
  • 2-iodo-N-(2,4-dimethylpentan-3-yl)benzamide

Uniqueness

N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide is unique due to its dual functionality as both a flavoring agent and a potential therapeutic compound. Its structural features, such as the dimethoxy groups on the benzamide core, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-10(2)15(11(3)4)17-16(18)14-12(19-5)8-7-9-13(14)20-6/h7-11,15H,1-6H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJWLUFXVOMYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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